3-(2,4-Dichlorophenyl)prop-2-yn-1-ol
Overview
Description
“3-(2,4-Dichlorophenyl)prop-2-yn-1-ol” is a chemical compound with the molecular formula C9H6Cl2O . It has a molecular weight of 201.05 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Synthesis and Structural Analysis
- Research has shown the synthesis of chalcone derivatives, including compounds similar to 3-(2,4-Dichlorophenyl)prop-2-yn-1-ol, through Claisen-Schmidt condensation reactions. These compounds were characterized by techniques like FT-IR, elemental analysis, and X-ray diffraction (Salian et al., 2018).
- Another study synthesized a compound using 2,4-dichloroacetophenone, similar to this compound. The structure was confirmed by IR and single-crystal X-ray diffraction studies, and its vibrational wavenumbers were computed using HF and DFT methods (Mary et al., 2015).
Antifungal Applications
- A series of novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, related to this compound, displayed high antifungal activities against various fungi (Ruan et al., 2011).
- The compound (2E)-3-(3,5-Dichloro-4-methoxy-2,6-dimethylphenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, structurally related to this compound, was characterized, and its crystal packing was analyzed, indicating potential for various biochemical applications (Jasinski et al., 2007).
Other Applications
- The molecular structure, FT-IR, NBO, HOMO and LUMO, and MEP of compounds similar to this compound have been studied using HF and DFT methods, indicating its potential in material science and molecular engineering (Sadgir et al., 2020).
- The synthesis of novel diarylpyrazole derivatives from similar compounds and their fungicide activity were also investigated, showing the utility of this compound in agricultural applications (Ren-bin, 2007).
Safety and Hazards
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)prop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWPOWBACBDELD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C#CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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